molecular formula C9H13BrN2O B1602503 Kynuramine dihydrobromide CAS No. 304-47-2

Kynuramine dihydrobromide

Cat. No. B1602503
CAS RN: 304-47-2
M. Wt: 245.12 g/mol
InChI Key: YUPVVZSYBUIDQR-UHFFFAOYSA-N
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Description

Kynuramine dihydrobromide is an endogenously occurring amine . It is a fluorescent substrate of plasma amine oxidase . It inhibits both presynaptic and postsynaptic α-adrenoceptors in vitro . It has been shown to act as a partial agonist on serotonin receptors in dog cerebral arteries .


Molecular Structure Analysis

The molecular formula of Kynuramine dihydrobromide is C9H14Br2N2O . Its molecular weight is 326.03 g/mol .


Chemical Reactions Analysis

Kynuramine dihydrobromide is a substrate for the enzyme monoamine oxidase . The end product is the formation of fluorescence detectable 4-hydroxyquinoline (4-HOQ) measured in a fluorescence spectrophotometer at 380 nm .

Scientific Research Applications

Metabolic Pathways and Biogenic Amine Formation

Kynuramine dihydrobromide is a key player in the formation of biogenic amines, particularly in the metabolism of melatonin and other indoles. As described by Hardeland et al. (2009), kynuramines are formed through decarboxylation of kynurenines or by pyrrole ring cleavage of indoleamines. This process leads to the formation of compounds like N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK), which have significant roles in scavenging reactive oxygen and nitrogen species and protecting tissues from damage by reactive intermediates (Hardeland, Tan, & Reiter, 2009).

Interaction with Neurotransmitter Systems

Kynuramine also interacts with neurotransmitter systems. Charlton et al. (1984) found that kynuramine displaces [3H]tryptamine from high-affinity binding sites in the rat brain cortex, indicating that kynuramine may exert physiological actions via tryptamine receptors (Charlton, Johnson, Maurice, & Clarke, 1984).

Impact on Cardiovascular System

Kynuramine's potential impact on the cardiovascular system has been noted, with studies demonstrating its inhibitory action on α-adrenoceptors. Johnson and Clarke (1981) showed that kynuramine inhibited vasoconstrictor responses to norepinephrine and blocked relaxation of rabbit intestinal smooth muscle by phenylephrine, suggesting a role in modulating vascular tone (Johnson & Clarke, 1981).

Enzymatic Interactions

Kynuramine is also a notable substrate for monoamine oxidase (MAO). Weissbach et al. (1960) discovered that kynuramine is rapidly oxidized by MAO but not by diamine oxidase, making it a useful compound for studying the enzymatic activity of MAO (Weissbach, Smith, Daly, Witkop, & Udenfriend, 1960).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

properties

IUPAC Name

3-amino-1-(2-aminophenyl)propan-1-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.BrH/c10-6-5-9(12)7-3-1-2-4-8(7)11;/h1-4H,5-6,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPVVZSYBUIDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCN)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585195
Record name 3-Amino-1-(2-aminophenyl)propan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kynuramine dihydrobromide

CAS RN

304-47-2
Record name 3-Amino-1-(2-aminophenyl)propan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
326
Citations
Y Kanaoka, H Weissbach, TE Smith… - Journal of the American …, 1961 - ACS Publications
… When 170 mg.of kynuramine dihydrobromide was … As in the case of norkynuramine, catalytic reduction of kynuramine dihydrobromide with platinum oxideproceeded with hydrogenation …
Number of citations: 9 pubs.acs.org
B Belleau, J Moran - Journal of Medicinal Chemistry, 1962 - ACS Publications
… The 3-bisdeuteriokynuramine (II) was obtained by prolonged treatment of kynuramine dihydrobromide with excess deuterium oxide at 100. Both substrates were labeled to the extent of …
Number of citations: 30 pubs.acs.org
SB Manoharan, V Marimuthu… - Journal of …, 2013 - Taylor & Francis
… MAO-B and kynuramine dihydrobromide (substrate) was … bank; chemical structures of kynuramine dihydrobromide (CAS:304… further docked with kynuramine dihydrobromide (substrate). …
Number of citations: 3 www.tandfonline.com
A Bainova, Z Zaprianov… - Arhiv za higijenu rada i …, 1979 - hrcak.srce.hr
… The calculations in y M kynuramine/ming tissues or protein were done by calibration with standard solutions of kynuramine dihydrobromide. Statistical analyses were made using the …
Number of citations: 4 hrcak.srce.hr
J Chen, D Lin, C Zhang, G Li, N Zhang, L Ruan… - Metabolic brain …, 2015 - Springer
… Then 30 μl of 2.19 mM kynuramine dihydrobromide was added to the reaction mixture (final concentration 22 μM) as substrate. The reaction was kept at 37 C for 30 min and stopped by …
Number of citations: 83 link.springer.com
M Azam, NZ Baquer - Neurochemistry international, 1989 - Elsevier
… 0.22 mM Kynuramine dihydrobromide; 0.08 mM MgC12 and enzyme preparation in a final volume of 3 ml. One unit of enzyme is I #mol 4-hydroxyquinoline produced per 90 min per g of …
Number of citations: 2 www.sciencedirect.com
H KONO, YC LIN, M YAMAGUCHI… - The Tohoku Journal of …, 1994 - jstage.jst.go.jp
… The organs were collected and weighed, and mitochondrial fractions were prepared for MAO analysis with kynuramine dihydrobromide as substrate. Specific activity (pmol/mg of protein/…
Number of citations: 10 www.jstage.jst.go.jp
MHG Berntssen, A Aatland, RD Handy - Aquatic toxicology, 2003 - Elsevier
… Fifteen μl of 2 mM kynuramine dihydrobromide (Sigma) was added to the homogenate mixture and incubated at 37 C for 30 min. The reaction was stopped by adding 0.2 ml of 5 M …
Number of citations: 395 www.sciencedirect.com
M Thakkar, BN Mallick - Neuroscience, 1993 - Elsevier
Monoamine oxidase, monoamine oxidase-A, and monoamine oxidase-B activities were compared in free moving, rapid eye movement sleep-deprived, recovered, and control rat brains…
Number of citations: 71 www.sciencedirect.com
H KONO, YC LIN, M YAMAGUCHI… - The Tohoku Journal of …, 1991 - jstage.jst.go.jp
… The aliquot of 0.3 ml of 0.1 M kynuramine dihydrobromide, 0.3 ml of 0.5 M phosphate buffer, enzyme solution (0.05, 0.1, 0.2 and 0.3 ml) and deionized distilled water was incubated for …
Number of citations: 6 www.jstage.jst.go.jp

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